molecular formula C10H15N3O B2361701 1-Isopropyl-3-(pyridin-2-ylmethyl)urea CAS No. 87345-01-5

1-Isopropyl-3-(pyridin-2-ylmethyl)urea

Cat. No.: B2361701
CAS No.: 87345-01-5
M. Wt: 193.25
InChI Key: HWFZQATXOWJHLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The molecular formula of 1-Isopropyl-3-(pyridin-2-ylmethyl)urea is C11H17N3O . It exhibits a unique structure that contributes to its perplexing properties.

Scientific Research Applications

Molecular Recognition and Binding Studies

Substituent Effects on Pyrid-2-yl Ureas

Research has explored the equilibria between different conformational isomers of pyrid-2-yl ureas and their ability to bind to cytosine. The study found that electron-withdrawing substituents facilitate intermolecular complexation with cytosine, indicating potential applications in molecular recognition and sensor development (Chia-Hui Chien et al., 2004).

Fluorescent Pyrid-2-yl Ureas for Acid Binding

Another study synthesized fluorescent pyrid-2-yl ureas that demonstrated a shift in fluorescence upon addition of strong organic acids. This change in fluorescence suggests applications in chemical sensing, where these compounds could act as fluorescent sensors for detecting the presence of acids (L. Jordan et al., 2010).

Crystal Structure and Synthesis

Crystal Structure of Urea Derivatives

The crystal structure of unsymmetrically substituted N-nor-dehydroabietyl-N′-isopropyl urea has been characterized, providing insights into its structural stability and potential for material science applications. The study highlights the importance of intermolecule hydrogen bonds in stabilizing the crystal structure, which could be relevant for designing novel materials (Xiaoping Rao et al., 2010).

Metal-Organic Frameworks (MOFs)

Copper(II) MOFs with Pyridyl Ureas

The influence of different anions on the structure of copper(II) metal-organic frameworks incorporating pyridyl urea ligands has been investigated. These MOFs demonstrate the potential for nanoporous materials, which could find applications in gas storage, separation technologies, and catalysis (P. Díaz et al., 2006).

Supramolecular Chemistry

Supramolecular Approach to Conformational Control

A study focusing on the conformational equilibrium and tautomerism in ureido-pyridyl compounds revealed how supramolecular interactions can influence these properties. Such control over molecular conformations has implications for developing supramolecular assemblies and sensors (Adam Kwiatkowski et al., 2019).

Properties

IUPAC Name

1-propan-2-yl-3-(pyridin-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8(2)13-10(14)12-7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFZQATXOWJHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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